7-ethoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Description
7-ethoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.46. The purity is usually 95%.
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Biological Activity
7-ethoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound with potential therapeutic applications. Its unique structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C21H19N3O2S with a molecular weight of 377.5 g/mol. The compound's structure features a benzo[e]pyrazolo framework which is known for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H19N3O2S |
Molecular Weight | 377.5 g/mol |
CAS Number | 900003-89-6 |
Antimicrobial Activity
Research indicates that compounds with similar pyrazolo structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown efficacy against various pathogens, including bacteria and fungi. The specific compound may share these properties due to its structural similarities.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively documented. A study highlighted that certain pyrazole compounds demonstrated potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes. The selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. Compounds exhibited significant edema inhibition percentages (78.9–96%) compared to standard drugs like celecoxib .
- Kinase Inhibition : In high-throughput screening assays involving kinase inhibitors, compounds with similar frameworks to this compound showed varied inhibition potencies against different kinases involved in cancer and other diseases .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
Properties
IUPAC Name |
7-ethoxy-5-pyridin-4-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-2-25-18-6-3-5-15-17-13-16(19-7-4-12-27-19)23-24(17)21(26-20(15)18)14-8-10-22-11-9-14/h3-12,17,21H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLZYOORAQNKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.